Optovin

Vue d'ensemble

Description

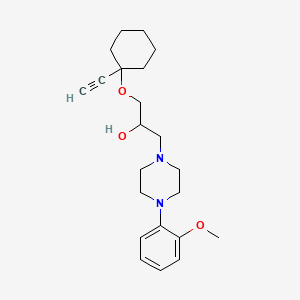

Optovin is a reversible photoactive TRPA1 activator . It induces light-activated nociceptive motor behavior responses with an EC50 of 2 μM . The CAS Number for Optovin is 348575-88-2 .

Molecular Structure Analysis

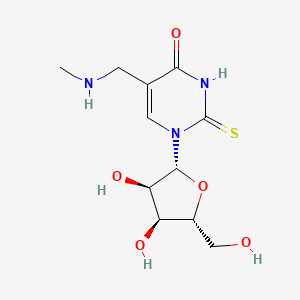

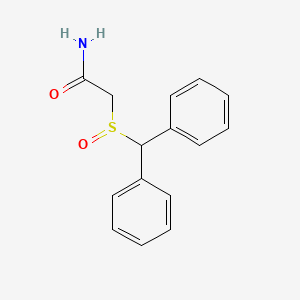

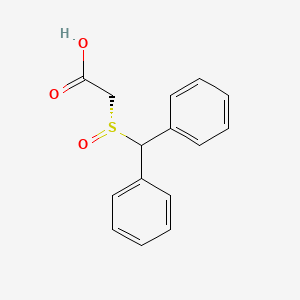

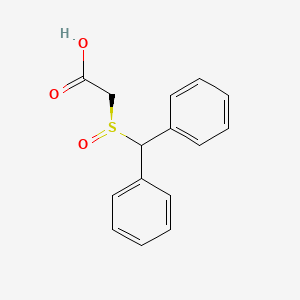

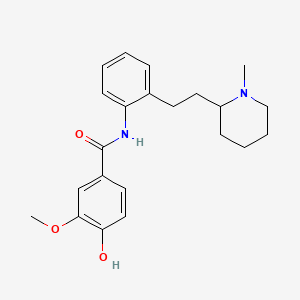

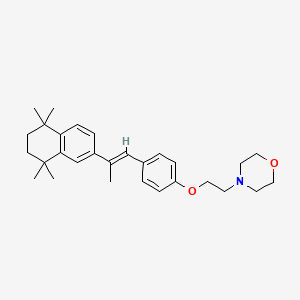

The molecular weight of Optovin is 315.41 . Its molecular formula is C15H13N3OS2 . The chemical name is (5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one .Chemical Reactions Analysis

Optovin activates TRPA1 channels through structure-dependent photochemical reactions with redox-sensitive cysteine residues .Physical And Chemical Properties Analysis

Optovin is an orange solid . It is soluble in DMSO . It should be stored at -20°C under desiccating conditions .Applications De Recherche Scientifique

Specific Scientific Field

Application Summary

Optovin is a TRPA1 ligand that can be reversibly photoactivated by violet light. It has shown activity in zebrafish, mice, mouse neurons, and recombinant human protein . This allows for the optical control of neurons that express this target in wild-type animals .

Methods of Application

Optovin is applied to the neurons and then photoactivated by violet light . The photochemical reaction mechanism most likely involves reversible covalent thioether bonding between TRPA1 and optovin .

Results or Outcomes

Optovin enables optical control of neurons that express the TRPA1 target in wild-type animals . This has been a significant innovation in neuroscience, providing a new approach for controlling neurons with light .

Remote Control of Pain Sensation

Specific Scientific Field

Neuroscience and Pain Management

Application Summary

Optovin acts specifically on TrpA1, a key component of the molecular machinery that transduces noxious stimuli into electrical activity . This allows for the manipulation of pain-sensing neurons without genetic manipulation .

Methods of Application

Optovin is applied to the pain-sensing neurons and then photoactivated . Upon illumination, optovin opens the TrpA1 channel, providing remote control over pain sensation .

Results or Outcomes

The discovery of Optovin has provided a tool for the remote control of pain by light . This unexpected discovery can be exploited to study the processing of pain signals in healthy organisms and in disease .

Optical Control of Pain Sensation in Non-transgenic Animals

Specific Scientific Field

Neuroscience and Pain Management

Application Summary

Optovin allows for the manipulation of pain-sensing neurons without genetic manipulation because it acts specifically on TrpA1, a key component of the molecular machinery that transduces noxious stimuli into electrical activity . This strategy may be referred to as ‘optopharmacology’ .

Methods of Application

Optovin is applied to the pain-sensing neurons and then photoactivated . Upon illumination, optovin opens the TrpA1 channel, providing remote control over pain sensation .

Results or Outcomes

The discovery of Optovin has provided a tool for the remote control of pain by light . This unexpected discovery can be exploited to study the processing of pain signals in healthy organisms and in disease .

Optical Control of Endogenous Channels in Vivo

Specific Scientific Field

Application Summary

Optovin is a TRPA1 ligand that can be reversibly photoactivated by violet light. Optovin’s behavioral effects depend on TRPA1 and it shows activity in zebrafish, mice, mouse neurons, and recombinant human protein . This enables optical control of neurons that express this target in wild-type animals .

Methods of Application

Optovin is applied to the neurons and then photoactivated by violet light . The photochemical reaction mechanism most likely involves reversible covalent thioether bonding between TRPA1 and optovin .

Results or Outcomes

Optovin is the first known photochemical TRPA1 ligand, and it enables optical control of neurons that express this target in wild-type animals . This has been a significant innovation in neuroscience, providing a new approach for controlling neurons with light .

Remote Control of Motor Activity in Paralyzed Extremities

Specific Scientific Field

Neuroscience and Rehabilitation

Application Summary

Optovin treatment enables control of motor activity in the paralyzed extremities by localized illumination . This is a significant development in the field of rehabilitation, providing a new approach for controlling motor activity with light .

Methods of Application

Optovin is applied to the neurons in the paralyzed extremities and then photoactivated . Upon illumination, optovin opens the TRPA1 channel, providing remote control over motor activity .

Results or Outcomes

The discovery of Optovin has provided a tool for the remote control of motor activity by light . This unexpected discovery can be exploited to study the processing of motor signals in healthy organisms and in disease .

Optical Control of Endogenous Channels in Non-transgenic Animals

Specific Scientific Field

Application Summary

Optovin is a TRPA1 ligand that can be reversibly photoactivated by violet light. Optovin’s behavioral effects depend on TRPA1 and it shows activity in zebrafish, mice, mouse neurons, and recombinant human protein . This enables optical control of neurons that express this target in wild-type animals .

Methods of Application

Optovin is applied to the neurons and then photoactivated by violet light . The photochemical reaction mechanism most likely involves reversible covalent thioether bonding between TRPA1 and optovin .

Results or Outcomes

Optovin is the first known photochemical TRPA1 ligand, and it enables optical control of neurons that express this target in wild-type animals . This has been a significant innovation in neuroscience, providing a new approach for controlling neurons with light .

Safety And Hazards

Propriétés

IUPAC Name |

(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20)/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISGMOZSGOGYOU-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C/3\C(=O)NC(=S)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.